Sulbenicillin sodium

概要

説明

スルベニシリンナトリウムは、化学式C16H16N2Na2O7S2を持つ半合成ペニシリン誘導体です。無臭でわずかに塩味のある白色または淡黄色の結晶性粉末です。この化合物は、特にグラム陰性菌に対する広範囲の抗菌活性で知られています .

準備方法

合成経路と反応条件

スルベニシリンナトリウムの調製には、いくつかの重要なステップが含まれます。

スルホン化: このプロセスは、フェニル酢酸をスルホン化してスルホフェニル酢酸を生成することから始まります。

加水分解: 次に、スルホフェニル酢酸を加水分解して、対応するスルホン酸を得ます。

結晶化: スルホン酸を結晶化して化合物を精製します。

イオン交換: 精製されたスルホン酸は、イオン交換によってナトリウム塩を形成します。

工業生産方法

スルベニシリンナトリウムの工業生産は、同様のステップを踏みますが、より大規模に行われます。このプロセスは、温度、pH、反応時間などの反応条件を慎重に制御し、高収率と純度を確保するために最適化されています .

化学反応解析

反応の種類

スルベニシリンナトリウムは、次のようなさまざまな化学反応を起こします。

酸化: この反応には、酸素の添加または水素の除去が含まれます。

還元: この反応には、水素の添加または酸素の除去が含まれます。

置換: この反応には、1つの原子または原子群を別の原子または原子群に置き換えることが含まれます。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成され、還元によってアルコールまたはアミンが生成される場合があります .

化学反応の分析

Types of Reactions

Sulbenicillin Sodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .

科学的研究の応用

Sulbenicillin sodium is a semisynthetic penicillin antibiotic with a broad spectrum of antibacterial activity . It is effective against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa .

Scientific Research Applications

Spectrum of Activity

- This compound's spectrum of activity includes Gram-positive and Gram-negative bacteria, which makes it useful against Pseudomonas aeruginosa . Sulbenicillin's mechanism of action affects the peptidoglycan layer, which is vital for bacterial cell wall synthesis . It acts by binding to penicillin-binding proteins on the bacterial cell membrane, which inhibits the cross-linking of peptidoglycans, leading to cell wall breakage and bacterial cell death .

Eukaryotic Cell Culture Applications

- This compound has been tested in vitro for its cytotoxicity using the MTT assay on cultured porcine corneal endothelial cells . According to Wang et al. (1996), this compound was not cytotoxic at its original 10-fold intracameral injection dose and only showed toxicity at a 100-fold intracameral injection dose . The in vitro method was quick, convenient, economical, and allowed for side-by-side comparison of large numbers of toxic compounds .

Clinical Applications and Research

- This compound has been used to treat acute bronchopulmonary infections in elderly patients . A study involving thirty elderly patients with these infections were treated with intravenous sodium sulbenicillin at a dose of 4-6 g/day for up to 20 days .

- Research indicates that this compound is effective in hospital settings, particularly where multi-drug-resistant organisms are prevalent .

- Sulbenicillin can be combined with other therapies to fight bacterial diseases because of its broad-spectrum activity .

Impact of Topical Administration

- Research suggests that topical antibiotic administration may suppress the earlier onset of bleb-related infections following glaucoma surgery . A study showed that the median duration from surgery to infection was 6.4 years for eyes treated with antibiotics, versus 3.9 years for those without antibiotics . In contrast, topical steroid administration beyond the immediate postoperative period may affect severe and earlier onset bleb-related infections .

Preparation Method of this compound

- A method for preparing this compound involves several steps, including condensing sulfophenylacetic acid and acyl chloride to generate mixed anhydride, condensing the mixed anhydride and protected 6-APA under anhydrous conditions, deprotecting to obtain sulbenicillin acid, reacting the obtained sulbenicillin acid with sodium isooctoate to obtain a salt, and crystallizing to obtain this compound with a purity above 99.2% . The advantages of this method include simple operation, mild conditions, high yield, and low cost, making it suitable for industrial production with reduced waste and environmental pollution .

作用機序

スルベニシリンナトリウムは、細菌細胞壁合成を阻害することで抗菌効果を発揮します。細菌細胞膜上のペニシリン結合タンパク質(PBP)に結合して、ペプチドグリカン鎖の架橋を阻害します。これにより、細胞壁が弱くなり、最終的には細胞溶解と死に至ります .

類似の化合物との比較

類似の化合物

アンプシリン: 作用機序は似ていますが、活性スペクトルが異なる別のペニシリン誘導体です。

カルベニシリン: 緑膿菌に対する活性が向上したペニシリン誘導体です。

独自性

スルベニシリンナトリウムは、特に緑膿菌に対するグラム陰性菌に対する活性が向上している点で独特です。ジベカシンなどの他の抗生物質との組み合わせにより、抗菌効果がさらに高まります .

類似化合物との比較

Similar Compounds

Ampicillin: Another penicillin derivative with a similar mechanism of action but a different spectrum of activity.

Carbenicillin: A penicillin derivative with enhanced activity against Pseudomonas aeruginosa.

Ticarcillin: A penicillin derivative with a broader spectrum of activity compared to Sulbenicillin Sodium.

Uniqueness

This compound is unique in its enhanced activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its combination with other antibiotics, such as dibekacin, further enhances its antibacterial efficacy .

特性

CAS番号 |

28002-18-8 |

|---|---|

分子式 |

C16H18N2NaO7S2 |

分子量 |

437.4 g/mol |

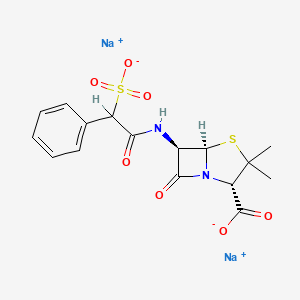

IUPAC名 |

disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O7S2.Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);/t9-,10?,11+,14-;/m1./s1 |

InChIキー |

DGMOWYXFFHYUJF-MTAVSQAGSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na] |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

28002-18-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

alpha-Sulfobenzylpenicillin, Disodium Disodium alpha Sulfobenzylpenicillin Disodium alpha-Sulfobenzylpenicillin I.M., Kedacillin Kedacillin I.M. Sulbenicillin Sulfobenzylpenicillin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。